6-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide
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Overview
Description
6-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methoxybenzyl group, and a pyrazine-2-carboxamide moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide typically involves the following steps:
Formation of Pyrazine-2-Carboxylic Acid: The initial step involves the preparation of pyrazine-2-carboxylic acid, which can be achieved through various methods, including the oxidation of pyrazine derivatives.
Chlorination: The pyrazine-2-carboxylic acid is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Amidation: The chlorinated intermediate is reacted with 4-methoxybenzylamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, carboxylic acids, and amines, depending on the specific reaction pathway.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of essential biological processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known antitubercular drug with a similar pyrazine-2-carboxamide structure.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another derivative with potential antimicrobial activity.
N-(4-fluorobenzyl)pyrazine-2-carboxamide: Studied for its activity against Mycobacterium tuberculosis.
Uniqueness
6-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide is unique due to the presence of the chloro and methoxybenzyl groups, which may confer distinct chemical and biological properties compared to other pyrazine-2-carboxamide derivatives. These structural differences can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H12ClN3O2 |
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Molecular Weight |
277.70 g/mol |
IUPAC Name |
6-chloro-N-[(4-methoxyphenyl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-10-4-2-9(3-5-10)6-16-13(18)11-7-15-8-12(14)17-11/h2-5,7-8H,6H2,1H3,(H,16,18) |
InChI Key |
KLKHEOONKXJJJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CN=CC(=N2)Cl |
Origin of Product |
United States |
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